molecular formula C16H32ClNO2 B1662606 (2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride CAS No. 849461-91-2

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride

Cat. No.: B1662606
CAS No.: 849461-91-2
M. Wt: 305.9 g/mol
InChI Key: XIDDVJIJIFWGIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

TMPH hydrochloride can be synthesized through a multi-step process. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The final product, 2,2,6,6-tetramethylpiperidin-4-yl heptanoate, is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of TMPH hydrochloride typically involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

TMPH hydrochloride undergoes various chemical reactions, including:

    Oxidation: TMPH hydrochloride can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: TMPH hydrochloride can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDDVJIJIFWGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017551
Record name 2,2,6,6-tetramethylpiperidin-4-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849461-91-2
Record name 2,2,6,6-tetramethylpiperidin-4-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMPH hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

TMPH synthesis. To a mixture of 2,2,6,6-tetramethyl-4-piperidinol (472 mg, 3.0 mmol) and methyl heptanoate (476 mg, 3.3 mmol) in 3.0 mL of dimethyl formamide was added 250 mg of powdered potassium carbonate. The resulting mixture was heated at 145˜155° C. for 64 hours under a gentle stream of N2. After cooling, the reaction mixture was partitioned between water and hexanes. The organic layer was separated, washed with water (2×) and brine, then dried over anhydrous MgSO4 and evaporated to afford the crude product as an oil. The oil was dissolved in MeOH and was then treated with 2 equivalents of conc. HCl. The solvent was removed in vacuo, and the residue was then treated with diethyl ether. The resulting solids were removed by filtration. The ethereal filtrate was concentrated in vacuo and triturated with hexane to afford 380 mg (41%) of TMPH hydrochloride. It was recrystallized from boiling ethyl acetate/hexane to afford short colorless needles, mp 113-115° C. FAB-HRMS: calculated (C16H32NO2): 270.2433 found: 270.2435.
Name
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472 mg
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476 mg
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3 mL
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250 mg
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0 (± 1) mol
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Reaction Step Six
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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